molecular formula C22H15FN4O5S2 B2754224 4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898411-25-1

4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2754224
CAS No.: 898411-25-1
M. Wt: 498.5
InChI Key: YXAAKGUEGQAMJI-UHFFFAOYSA-N
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Description

4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a sulfonamide group, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Benzamide: The final step involves coupling the intermediate with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction of Nitro Group: 4-(4-aminophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide.

    Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular proteins. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
  • 4-(4-bromophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Uniqueness

The presence of the fluorine atom in 4-(4-fluorophenylsulfonamido)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can affect their binding affinity to biological targets.

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O5S2/c23-16-5-11-19(12-6-16)34(31,32)26-17-7-1-15(2-8-17)21(28)25-22-24-20(13-33-22)14-3-9-18(10-4-14)27(29)30/h1-13,26H,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAAKGUEGQAMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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